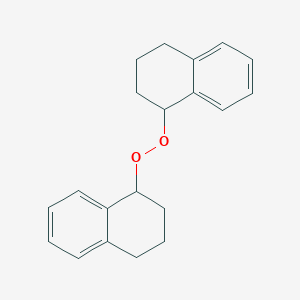
Peroxytetraline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxytetraline is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Peroxytetraline can be synthesized through the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene) using oxygen. The process involves placing tetralin in a constant-temperature bath at 70°C and passing a finely dispersed stream of oxygen through it until the peroxide content of the reaction mixture reaches 25-30%. This oxidation process typically takes 24-48 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure the efficient conversion of tetralin to this compound. The reaction mixture is then distilled to separate unreacted tetralin from the this compound product.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxytetraline undergoes various chemical reactions, including:
Oxidation: this compound can further oxidize to form more complex peroxides or other oxygenated compounds.
Reduction: It can be reduced to tetralin or other related compounds.
Substitution: this compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are commonly used.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include tetralin, various oxygenated derivatives, and substituted tetralin compounds.
Wissenschaftliche Forschungsanwendungen
Peroxytetraline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
Peroxytetraline exerts its effects primarily through its peroxide functional group. The peroxide group can generate reactive oxygen species (ROS) that can interact with various molecular targets. These interactions can lead to oxidative stress, which can affect cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of the reaction and the presence of other reactive species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetralin: The parent compound of peroxytetraline.
Hydroperoxytetralin: A related peroxide compound.
Tetralone: An oxygenated derivative of tetralin.
Uniqueness
This compound is unique due to its peroxide functional group, which imparts distinct reactivity and chemical properties. This makes it valuable in various chemical processes and applications that require oxidative capabilities .
Eigenschaften
CAS-Nummer |
52927-95-4 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-(1,2,3,4-tetrahydronaphthalen-1-ylperoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C20H22O2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2 |
InChI-Schlüssel |
UYYUQDJEOALOOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)OOC3CCCC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


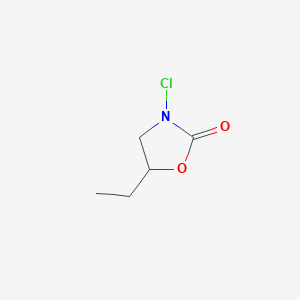
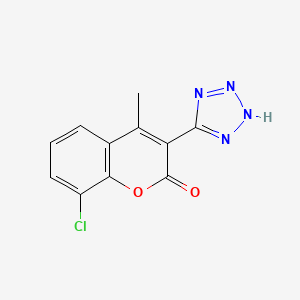
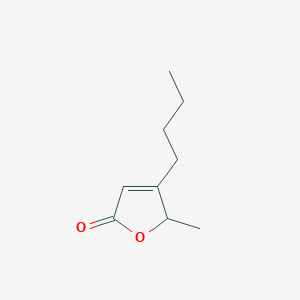
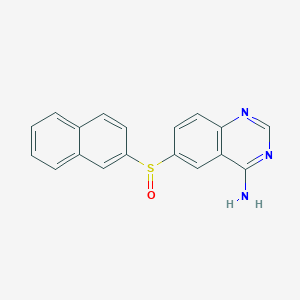
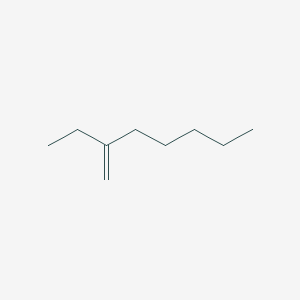
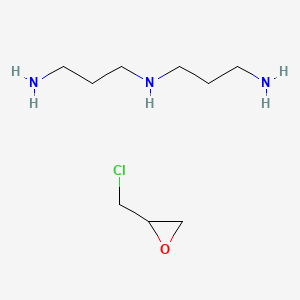
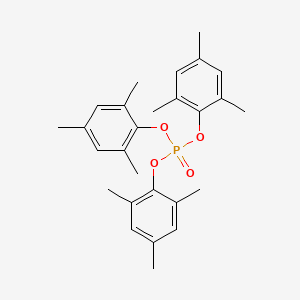

![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
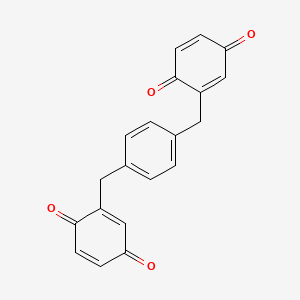
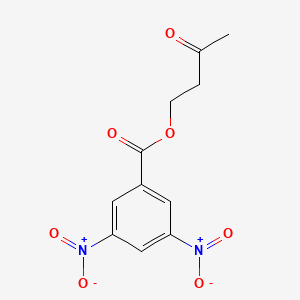
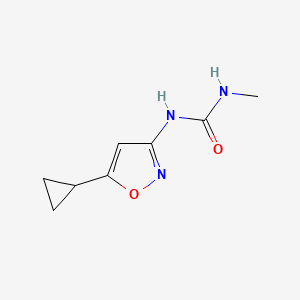
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
